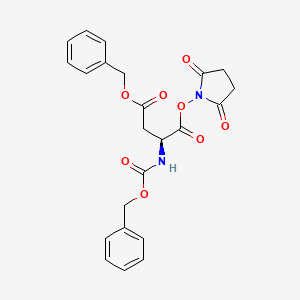

Z-Asp(OBzl)-OSu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-Asp(OBzl)-OSu is a useful research compound. Its molecular formula is C23H22N2O8 and its molecular weight is 454.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Peptide Synthesis

Z-Asp(OBzl)-OSu is primarily utilized as an active ester for the coupling of amino acids in peptide synthesis. Its ability to form stable bonds with amines makes it a preferred choice for creating various peptide sequences.

Peptide Coupling

This compound is used to couple aspartic acid derivatives with other amino acids, facilitating the formation of dipeptides and larger peptides. The reaction typically involves the following steps:

- Activation : The carboxylic acid group of aspartic acid is activated by this compound.

- Coupling Reaction : The activated aspartic acid reacts with a primary amine (another amino acid) to form a peptide bond.

This method has been shown to yield high purity and good overall yields in peptide synthesis, making it a reliable choice for researchers in the field.

Synthesis of Bioactive Peptides

This compound has been employed in synthesizing bioactive peptides that have potential therapeutic applications. For instance, it has been used to create peptides that act as inhibitors in various biological pathways or as vaccine candidates.

Case Study 1: Synthesis of Antitumor Peptides

A study demonstrated the use of this compound in synthesizing a series of antitumor peptides. The researchers reported an overall yield of approximately 63% when coupling Z-Asp(OBzl) with other amino acids using this active ester. The resulting peptides showed promising activity against cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Development of Vaccine Candidates

Another research effort focused on developing peptide-based vaccines using this compound for coupling. The study highlighted how the incorporation of aspartic acid residues enhanced the immunogenicity of the peptides. The synthesized vaccine candidates were tested in animal models, showing a robust immune response, which suggests their efficacy in future clinical applications .

Table 1: Summary of Peptide Syntheses Using this compound

| Study | Target Peptide | Yield (%) | Application |

|---|---|---|---|

| Antitumor Peptide | 63 | Cancer Therapy | |

| Vaccine Candidate | 70 | Immunotherapy |

Propriétés

Numéro CAS |

61464-33-3 |

|---|---|

Formule moléculaire |

C23H22N2O8 |

Poids moléculaire |

454.4 g/mol |

Nom IUPAC |

4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate |

InChI |

InChI=1S/C23H22N2O8/c26-19-11-12-20(27)25(19)33-22(29)18(13-21(28)31-14-16-7-3-1-4-8-16)24-23(30)32-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,30)/t18-/m0/s1 |

Clé InChI |

WCIMRCGAANBKFS-SFHVURJKSA-N |

SMILES isomérique |

C1CC(=O)N(C1=O)OC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

SMILES canonique |

C1CC(=O)N(C1=O)OC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.